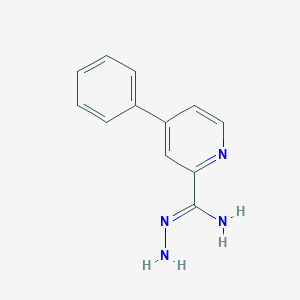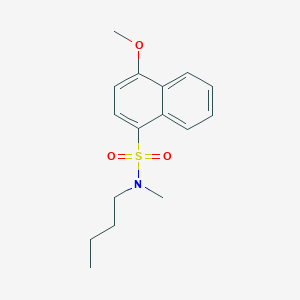![molecular formula C17H20N2O4S B229022 N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been widely studied for its potential use in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth.
科学研究应用
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
作用机制
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide functions as an HDAC inhibitor, which means it inhibits the activity of enzymes that remove acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in cancer cells, as well as have anti-inflammatory and immunomodulatory effects. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide is its specificity for HDAC inhibition, which allows for targeted changes in gene expression. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a potentially safe candidate for human use. However, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have limited solubility, which can make it difficult to administer in vivo. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have variable efficacy in different cancer cell lines, which may limit its use in certain types of cancer.
未来方向
There are several future directions for research on N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors. Additionally, there is interest in studying the use of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide in combination with other cancer drugs to enhance their efficacy. Another area of interest is the development of new drug delivery methods to improve the solubility and bioavailability of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. Finally, there is interest in studying the use of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成方法
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-methoxyphenethylbromide to form N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. The synthesis method has been optimized to produce high yields of pure N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide.
属性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[4-[1-(4-methoxyphenyl)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O4S/c1-12(14-4-8-16(23-3)9-5-14)19-24(21,22)17-10-6-15(7-11-17)18-13(2)20/h4-12,19H,1-3H3,(H,18,20) |
InChI 键 |
JOEAEMFYMJJQBH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)





